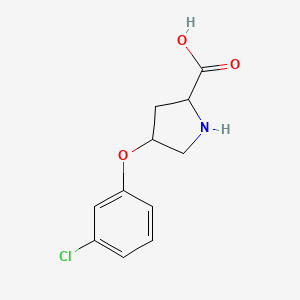![molecular formula C9H9BrO2S B13553891 2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 2-(methylsulfanyl)phenylacetic acid, using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product .
Industrial Production Methods
Industrial production of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenylacetic acid derivatives.
Scientific Research Applications
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfanyl)benzoic acid: Shares the bromine and methylsulfanyl groups but differs in the carboxylic acid position.
5-Bromo-2-naphthol: Contains a bromine atom and a hydroxyl group on a naphthalene ring.
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(methylthio)-3-phenyl-4-imidazolecarboxamide: A more complex structure with multiple functional groups .
Uniqueness
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and industrial processes .
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(5-bromo-2-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2S/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
DWMDOOMIGQYKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


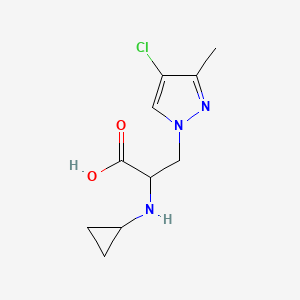
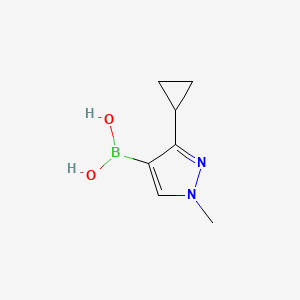
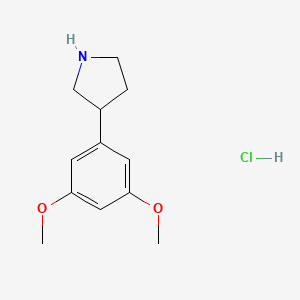
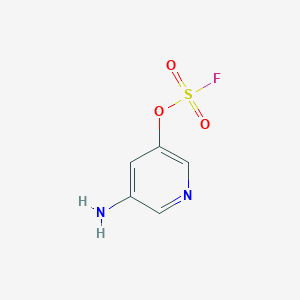
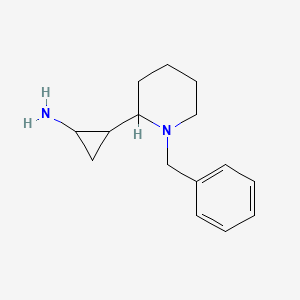
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
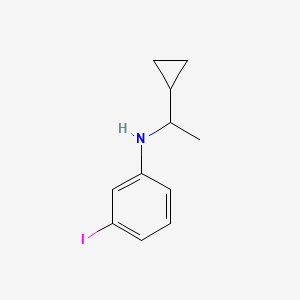
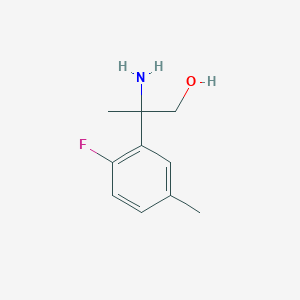
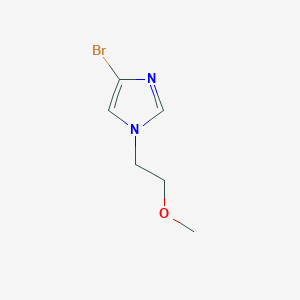
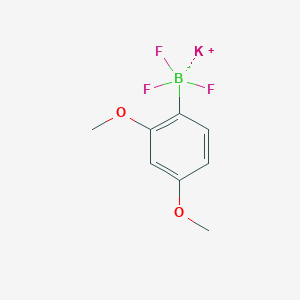
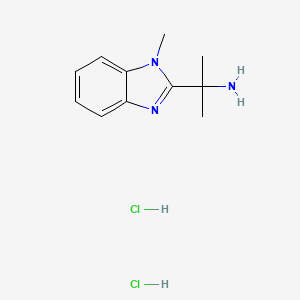
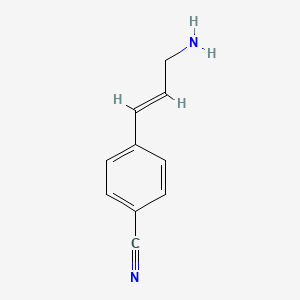
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
